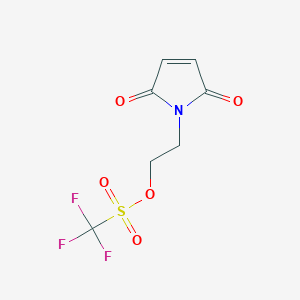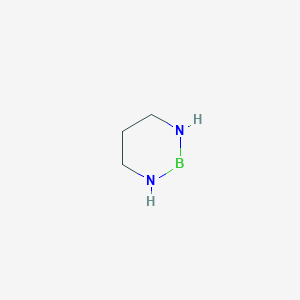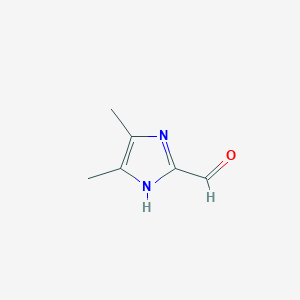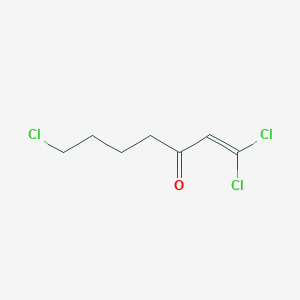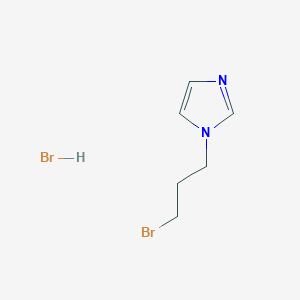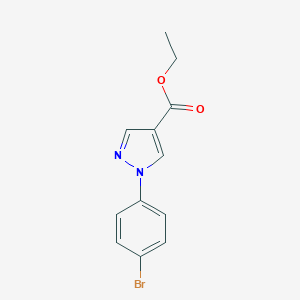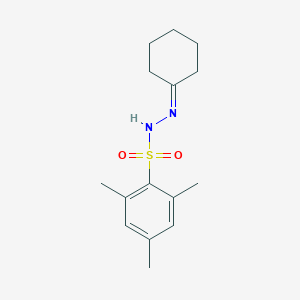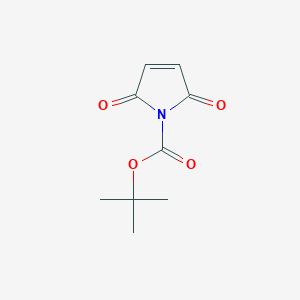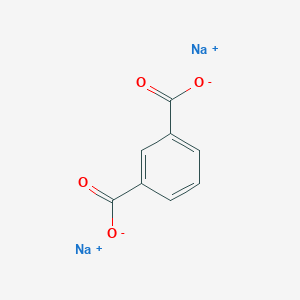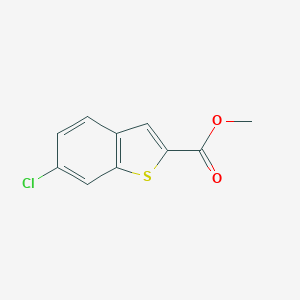
2-Bromo-3-methylpyridine 1-oxide
概要
説明
“2-Bromo-3-methylpyridine 1-oxide” is a chemical compound with the molecular formula C6H6BrNO . It is used for research purposes .
Synthesis Analysis
The synthesis of “2-Bromo-3-methylpyridine 1-oxide” can be achieved through various methods. One common method involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent . Another method involves a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-methylpyridine 1-oxide” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-methylpyridine 1-oxide” include a refractive index of n20/D 1.568, a boiling point of 218-219 °C, and a density of 1.544 g/mL at 25 °C .
科学的研究の応用
Application 1: Controlled Production of Molecular Salts
- Scientific Field : Chemistry
- Summary of the Application : The controlled introduction of proton transfer into the design of a series of molecular complexes is described, delivering the systematic production of ionic molecular complexes (molecular salts) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The controlled production of molecular salts has relevance as a potential strategy in the field of chemistry .
Application 2: Synthesis of Novel Pyridine Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : The study describes the efficient synthesis in moderate to good yield of a series of novel pyridine derivatives .
- Methods of Application : The application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (1) and N - [5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .
- Results or Outcomes : The FMO analysis of all compounds was performed at the B3LYP/6-31G (d,p) level of theory .
Application 3: Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the use of 2-bromo-4-methylpyridine .
- Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .
Application 4: Synthesis of Various Pyridine Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Amino-5-bromo-3-methylpyridine may be used to synthesize various pyridine derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesis resulted in various pyridine derivatives .
Application 5: Synthesis of 5-bromo-2-chloro-3-methylpyridine
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Amino-5-bromo-3-methylpyridine may be used to synthesize 5-bromo-2-chloro-3-methylpyridine .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesis resulted in 5-bromo-2-chloro-3-methylpyridine .
Application 6: Synthesis of 2-azidopyridine 1-oxide
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Amino-5-bromo-3-methylpyridine may be used to synthesize 2-azidopyridine 1-oxide .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesis resulted in 2-azidopyridine 1-oxide .
Safety And Hazards
特性
IUPAC Name |
2-bromo-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQYFPHUNLDWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538688 | |
| Record name | 2-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylpyridine 1-oxide | |
CAS RN |
19230-57-0 | |
| Record name | Pyridine, 2-bromo-3-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




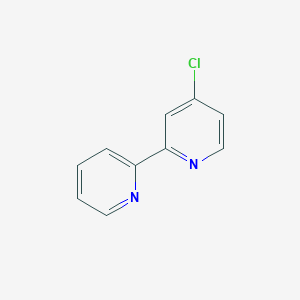
![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
